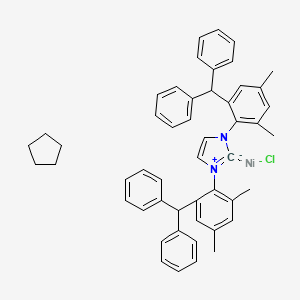

[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(PCy3)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride, Nitro-LatMet

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

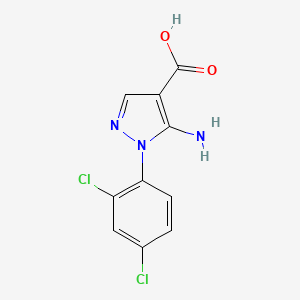

“[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(PCy3)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride, Nitro-LatMet]” is a complex compound . It is a type of N-heterocyclic carbene (NHC) ligand . This compound is used as a catalyst for various chemical reactions .

Synthesis Analysis

The synthesis of this compound involves several steps. The base compound, 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene, can be synthesized using a variety of methods . One such method involves the reaction of an imine with chloromethyl ethyl ether .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a ruthenium(II) ion coordinated to a tricyclohexylphosphine (PCy3) group, a 2-oxobenzylidene group, and a 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene group .Chemical Reactions Analysis

This compound is used as a catalyst in various chemical reactions . It is particularly useful in olefin metathesis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its form (powder), melting point (140 °C), and storage temperature (−20°C) .Applications De Recherche Scientifique

Catalytic Behavior and Thermal Stability

The incorporation of sterically demanding carbene ligands like 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene in ruthenium olefin metathesis catalysts significantly influences their catalytic properties and thermal stability. This modification enhances the catalysts' performance in terms of their catalytic activity and thermal stability compared to their counterparts without these ligands (Huang et al., 1999).

Catalytic Activity and Recyclability

When grafted to polymer supports, ruthenium catalysts featuring ligands such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene show effective catalytic activity for ring-closing metathesis. These catalysts are not only efficient but also exhibit qualities like recyclability and functional group tolerance, making them comparable to their homogeneous counterparts (Jafarpour et al., 2002).

Boomerang Catalysts

Polymer-supported ruthenium catalysts with ligands like 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene demonstrate "boomerang" behavior as catalysts for ring-closing metathesis. They display high levels of reactivity, recyclability, and are functional group tolerant. These catalysts excel with both dienes and moderately hindered substrates, adding to their versatility in chemical reactions (Jafarpour & Nolan, 2000).

Mécanisme D'action

Target of Action

It is known that this compound is a type of n-heterocyclic carbene (nhc) ligand . NHCs are known to bind with metal pre-catalysts to form complexes that show high catalytic activity .

Mode of Action

Nhcs like nitro-latmet are known to interact with their targets (metal pre-catalysts) to form complexes . These complexes can then act as catalysts for various chemical reactions .

Biochemical Pathways

It’s known that nhcs can be involved in various chemical reactions as catalysts . The specific reactions and downstream effects would depend on the nature of the metal pre-catalyst and the reaction conditions.

Result of Action

As a catalyst, nitro-latmet could potentially facilitate various chemical reactions, leading to the formation of new compounds .

Propriétés

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloro-[(2-hydroxy-5-nitrophenyl)methylidene]ruthenium;tricyclohexylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2.C18H33P.C7H5NO3.ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-4-6(8(10)11)2-3-7(5)9;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-4,9H;1H;/q;;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVYQOLCRPPPOP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC(=C(C=C1[N+](=O)[O-])C=[Ru]Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64ClN3O3PRu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6289648.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289652.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride](/img/structure/B6289657.png)

![[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride](/img/structure/B6289664.png)

![4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene](/img/structure/B6289667.png)

![Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]](/img/structure/B6289682.png)

![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II)](/img/structure/B6289709.png)